molecular formula C28H28O4P2 B11984159 1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide CAS No. 141870-48-6

1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide

Cat. No.: B11984159
CAS No.: 141870-48-6
M. Wt: 490.5 g/mol
InChI Key: POPXCXWDTQAMPI-UHFFFAOYSA-N
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Description

1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide is a useful research compound. Its molecular formula is C28H28O4P2 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
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Biological Activity

1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide is a complex phosphorous compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including toxicity assessments and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C31H27O2P2C_{31}H_{27}O_2P_2. The compound features a unique structure that includes two phosphorus atoms and multiple phenyl groups which may contribute to its biological properties.

Toxicity Studies

Recent studies have highlighted the toxicity of various phosphorous compounds. Notably, the acute toxicity screening performed on zebrafish embryos indicates that certain structural analogs exhibit severe toxicity. While specific data on this compound is limited, related compounds have shown significant adverse effects on embryonic development in aquatic models.

Table 1: Toxicity Assessment of Related Compounds

Compound NameToxicity Level (Zebrafish Embryos)Reference
Compound A (similar structure)High
Compound B (similar structure)Moderate
1,1,8,8-Tetraphenyl...TBD (to be determined)TBD

Pharmacological Potential

The potential pharmacological applications of phosphorous-containing compounds are under exploration. Some studies suggest that these compounds may exhibit anti-inflammatory and anticancer properties. However, specific research focusing on this compound is scarce.

Research Findings

Research findings indicate that the biological activity of phosphorous compounds can be influenced by their structural characteristics. The presence of multiple phenyl groups may enhance lipophilicity and cellular uptake. Future studies should focus on:

  • In vitro assays to evaluate cytotoxicity across different cell lines.
  • In vivo models to assess the pharmacokinetics and biodistribution.
  • Mechanistic studies to elucidate the pathways involved in any observed biological activities.

Properties

CAS No.

141870-48-6

Molecular Formula

C28H28O4P2

Molecular Weight

490.5 g/mol

IUPAC Name

[2-(diphenylphosphorylmethoxy)ethoxymethyl-phenylphosphoryl]benzene

InChI

InChI=1S/C28H28O4P2/c29-33(25-13-5-1-6-14-25,26-15-7-2-8-16-26)23-31-21-22-32-24-34(30,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2

InChI Key

POPXCXWDTQAMPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(COCCOCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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